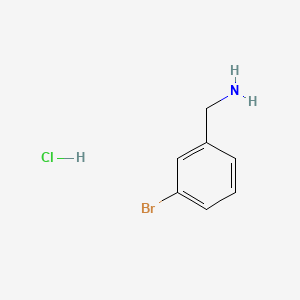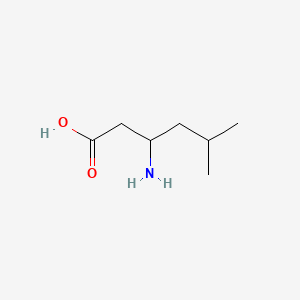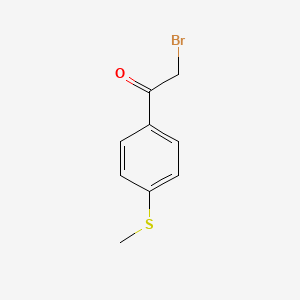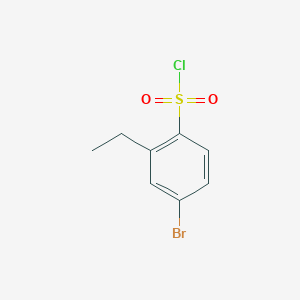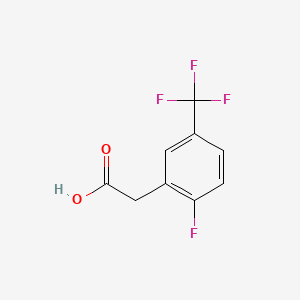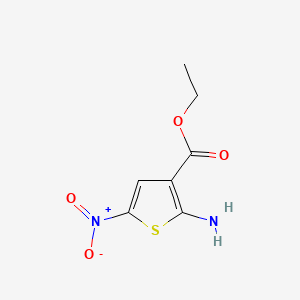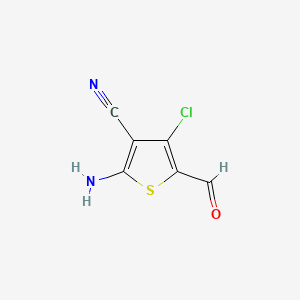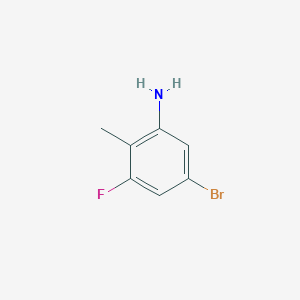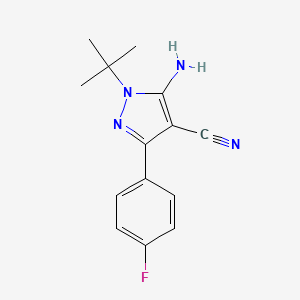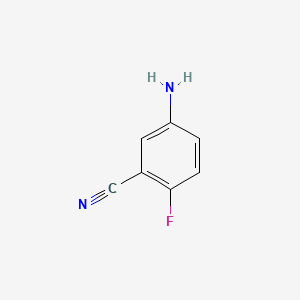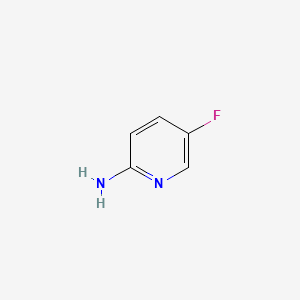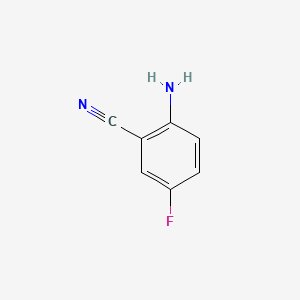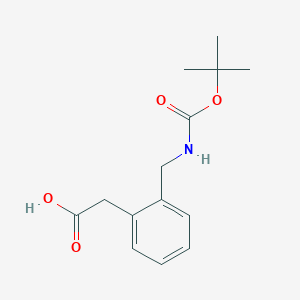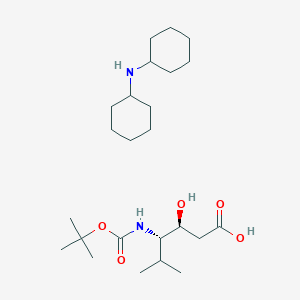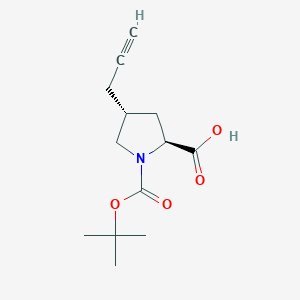
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid, or t-Boc-Pyrrolidine-2-carboxylic acid (t-Boc-Pyr-2-COOH) for short, is a versatile organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a common building block for the synthesis of a variety of complex organic molecules, and has been used in the synthesis of biologically active compounds such as peptides, peptidomimetics, and peptidomimetic libraries. It has also been used in the synthesis of drug molecules and other bioactive compounds.
Aplicaciones Científicas De Investigación
Structural Analysis and Conformation
- The compound exhibits interesting structural properties, such as the adoption of an envelope conformation in the pyrrolidine ring. This aspect is crucial in crystallography and material science, contributing to the understanding of molecular interactions and stability (Jing Yuan et al., 2010).
Synthesis and Design of Influenza Neuraminidase Inhibitors
- This compound serves as a core structure in the synthesis of potent inhibitors of influenza neuraminidase, a key target in antiviral drug development. Its utility in creating analogues with significant inhibitory action against influenza virus demonstrates its potential in pharmaceutical research (G. T. Wang et al., 2001).
Conformation and Hydrogen Bonding in Molecular Structures
- The orientation of the carbamate and amide in this compound showcases the significance of hydrogen bonding and dipole interactions, which are pivotal in designing molecules with desired properties for various scientific applications (P. Baillargeon et al., 2014).
Role in the Synthesis of Antilipidemic Agents
- The compound is used in synthesizing enantiomers of novel antilipidemic agents. Its role in obtaining optically active carboxylic acids, which are crucial in lowering plasma triglyceride and cholesterol, highlights its importance in medicinal chemistry (T. Ohno et al., 1999).
Asymmetric Catalysis
- It is instrumental in asymmetric catalysis, aiding in the production of chiral compounds. This application is significant in the synthesis of various bioactive molecules and pharmaceuticals (Dai Terakado et al., 2006).
Synthesis of Glutamic Acid Analogues
- The compound is involved in the synthesis of glutamic acid analogues, which are essential in biochemical research and drug development (B. P. Hart et al., 1999).
Synthesis of Novel Antibacterial Compounds
- It serves as a starting material for synthesizing new compounds with antibacterial properties. This application is crucial in the ongoing fight against microbial resistance and the development of new antibiotics (Amit A. Pund et al., 2020).
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives
- The compound plays a role in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, which are valuable in the development of novel pharmaceuticals and research in organic chemistry (C. Xue et al., 2002).
Propiedades
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBBSZBBZZUEMF-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376073 |
Source


|
| Record name | Boc-(R)-4-(2-propynyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959581-98-7 |
Source


|
| Record name | Boc-(R)-4-(2-propynyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

